N-(2-Ethynylphenyl)ethanesulfonamide

Description

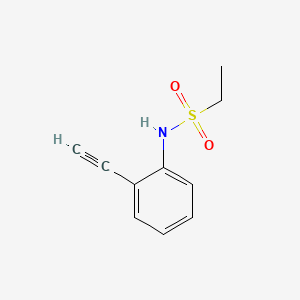

N-(2-Ethynylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a phenyl ring substituted with an ethynyl moiety at the ortho position. Sulfonamides are widely studied for their biological activities, including enzyme inhibition (e.g., carbonic anhydrase, dipeptidyl peptidase IV) and antitumor properties . The ethynyl group in this compound may confer unique electronic and steric properties, influencing reactivity and binding interactions compared to other sulfonamide derivatives.

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

N-(2-ethynylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H11NO2S/c1-3-9-7-5-6-8-10(9)11-14(12,13)4-2/h1,5-8,11H,4H2,2H3 |

InChI Key |

VZDQSLJVQCYWFY-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Ethynylphenyl)ethanesulfonamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-ethynylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{2-Ethynylaniline} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is typically carried out under mild conditions, with the base absorbing the generated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2) or alkyl halides (e.g., CH3I) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-Ethynylphenyl)ethanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-Ethynylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ethynyl group may also participate in covalent bonding with target molecules, enhancing the compound’s potency .

Comparison with Similar Compounds

Key Observations :

- Polar groups (e.g., aminoethoxy in 30a ) improve solubility but may reduce membrane permeability.

- The ethynyl group in the target compound could enable click chemistry applications, a feature absent in most analogs.

Comparison with Target Compound :

- The ethynyl group may enhance binding to enzymes with hydrophobic pockets (e.g., kinases or ceramidases) compared to electron-withdrawing groups (e.g., nitro in ).

- Antitumor activity in analogs like 6b suggests the target compound could be optimized for similar pathways.

Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituents:

Target Compound Insights :

- The ethynyl group likely reduces solubility compared to aminoethoxy analogs () but improves thermal stability due to rigid sp-hybridized carbon.

Biological Activity

N-(2-Ethynylphenyl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Ethynyl Group : This triple-bonded carbon structure enhances the compound's reactivity.

- Phenyl Ring : The presence of a phenyl group contributes to the compound's lipophilicity.

- Sulfonamide Moiety : This functional group is crucial for the biological activity, particularly its antibacterial properties.

The molecular formula for this compound is C10H11N1O2S1, which indicates the presence of nitrogen, oxygen, and sulfur atoms that influence its solubility and interaction with biological targets.

The biological activity of this compound primarily arises from its sulfonamide component. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition leads to:

- Antibacterial Activity : By disrupting folate synthesis, this compound exhibits significant antibacterial properties against various pathogens.

- Potential Anticancer Properties : Compounds with ethynyl groups have been investigated for their ability to interfere with cellular signaling pathways, suggesting a role in cancer treatment.

Antibacterial Properties

Research indicates that this compound demonstrates effective antibacterial activity. The mechanism involves:

- Inhibition of Folate Synthesis : Competing with para-aminobenzoic acid (PABA), thereby blocking bacterial growth.

- Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies have shown that compounds containing ethynyl groups can modulate signaling pathways involved in cancer cell proliferation. Preliminary data suggest that this compound may:

- Induce apoptosis in cancer cells.

- Inhibit tumor growth in preclinical models.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce G1 phase arrest, leading to decreased proliferation rates. Further analysis indicated activation of caspase pathways, suggesting an apoptotic mechanism.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(2-Fluorophenyl)ethanesulfonamide | Fluorine substitution on phenyl | Enhanced lipophilicity and potential bioactivity |

| N-(4-Methylphenyl)ethanesulfonamide | Methyl substitution on phenyl | Altered solubility and metabolic stability |

| N-(2-Hydroxyphenyl)ethanesulfonamide | Hydroxyl group on phenyl | Increased polarity and potential for hydrogen bonding |

| N-(4-Nitrophenyl)ethanesulfonamide | Nitro group on phenyl | Increased electron-withdrawing effects |

The presence of the ethynyl group in this compound distinguishes it from these compounds by enhancing its reactivity and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.